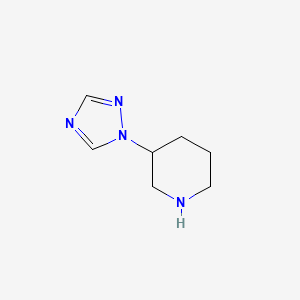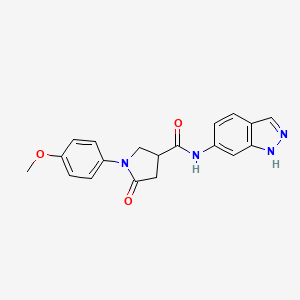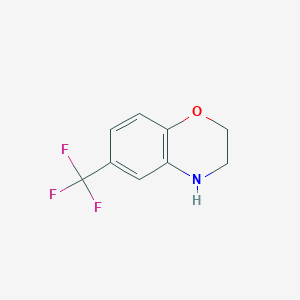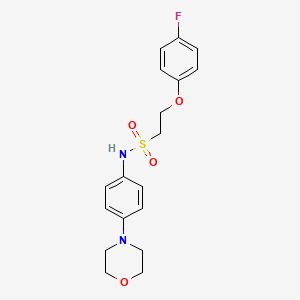![molecular formula C17H10Cl3NO2 B2416535 2-Chloro-3-[(3,4-dichlorobenzyl)amino]naphthoquinone CAS No. 866157-71-3](/img/structure/B2416535.png)
2-Chloro-3-[(3,4-dichlorobenzyl)amino]naphthoquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-[(3,4-dichlorobenzyl)amino]naphthoquinone is a chemical compound that belongs to the class of naphthoquinones. It has gained significant attention in scientific research due to its potential biological activity and various applications in different fields.
Preparation Methods
The synthesis of 2-Chloro-3-[(3,4-dichlorobenzyl)amino]naphthoquinone involves several steps. One common method includes the reaction of 2-chloronaphthoquinone with 3,4-dichlorobenzylamine under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The mixture is heated to a specific temperature to ensure the reaction proceeds efficiently .
Chemical Reactions Analysis
2-Chloro-3-[(3,4-dichlorobenzyl)amino]naphthoquinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological properties.
Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-Chloro-3-[(3,4-dichlorobenzyl)amino]naphthoquinone has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other naphthoquinone derivatives.
Biology: The compound has shown potential as an antibacterial and antifungal agent, making it a subject of interest in microbiological studies.
Medicine: Due to its biological activity, it is being investigated for potential therapeutic applications, including anticancer properties.
Industry: The compound’s unique chemical properties make it useful in various industrial processes, such as the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Chloro-3-[(3,4-dichlorobenzyl)amino]naphthoquinone involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often related to its redox properties, allowing it to act as an oxidizing or dehydrogenation agent. This activity can lead to the generation of reactive oxygen species, which can damage cellular components and inhibit the growth of microorganisms .
Comparison with Similar Compounds
2-Chloro-3-[(3,4-dichlorobenzyl)amino]naphthoquinone is unique due to its specific chemical structure and biological activity. Similar compounds include other naphthoquinone derivatives, such as:
2-Bromo-5-hydroxy-1,4-naphthoquinone: Known for its antibacterial activity against Staphylococcus aureus.
2-Chloro-5,8-dihydroxy-1,4-naphthoquinone: Exhibits strong antifungal activity against Candida species.
These compounds share similar structural features but differ in their specific substituents, leading to variations in their biological activities and applications.
Properties
IUPAC Name |
2-chloro-3-[(3,4-dichlorophenyl)methylamino]naphthalene-1,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl3NO2/c18-12-6-5-9(7-13(12)19)8-21-15-14(20)16(22)10-3-1-2-4-11(10)17(15)23/h1-7,21H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBMSMCDVWWDMEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NCC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-chloro-N-(2-{2-[(6-chloropyridin-2-yl)formamido]ethoxy}ethyl)-N-(propan-2-yl)pyridine-2-carboxamide](/img/structure/B2416452.png)

![1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-1H-1,2,4-triazole](/img/structure/B2416457.png)
![(Z)-methyl 3-allyl-2-((4-methoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2416459.png)
![2-((3-bromobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2416460.png)

![N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2416463.png)
![N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2416465.png)


![3-[3-[benzyl(methyl)amino]propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/new.no-structure.jpg)

![(Z)-3-(methylsulfonyl)-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2416474.png)
![1-[3-(2-Hydroxy-3-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]propan-1-one](/img/structure/B2416475.png)
